molecular formula C27H25N5O5 B2710089 N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide CAS No. 1243098-48-7

N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide

Cat. No.: B2710089
CAS No.: 1243098-48-7
M. Wt: 499.527
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of the Triazoloquinazoline Scaffold

The triazoloquinazoline scaffold emerged from decades of innovation in heterocyclic chemistry. The foundational quinazoline system, first synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid, introduced a fused benzene-pyrimidine structure. Subsequent modifications by Bischler, Lang, and Gabriel refined synthetic routes, enabling the isolation of pure quinazoline derivatives by the early 20th century. The integration of triazole rings into this framework marked a pivotal advancement, driven by the need to enhance pharmacological activity and metabolic stability. Early triazoloquinazoline syntheses faced challenges in regioselectivity and functionalization, but breakthroughs in the late 20th century, such as Gabriel’s decarboxylation methods, enabled systematic derivatization. The compound under study, featuring a triazolo[4,3-a]quinazolin-5-one core, exemplifies modern efforts to optimize this scaffold through strategic substitutions at positions 2, 4, and the exocyclic acetamide group.

Significance in Medicinal Chemistry Research

Triazoloquinazolines occupy a unique niche in drug discovery due to their dual heterocyclic systems, which confer diverse bioactivities. The triazolo[4,3-a]quinazolin-5-one moiety, in particular, has been linked to adenosine receptor antagonism, anticancer activity, and antimicrobial effects. For instance, derivatives bearing substituents at position 2 (e.g., acetamide groups) demonstrate enhanced binding to human A~2B~ and A~3~ adenosine receptors, making them candidates for treating inflammatory and neoplastic diseases. The 3,5-dimethoxyphenyl and phenethyl groups in the subject compound further modulate electronic and steric properties, potentially improving target selectivity. Recent studies highlight triazoloquinazolines as STING agonists, implicating them in antiviral and antitumor immune responses. These attributes underscore their versatility as multipurpose pharmacophores.

Classification Within Heterocyclic Compound Systems

Triazoloquinazolines belong to the broader family of fused bicyclic heterocycles, characterized by:

  • Core Structure : A quinazoline (benzene fused to pyrimidine) linked to a 1,2,4-triazole ring.
  • Substituent Influence : Functional groups at positions 2, 3, and 4 dictate reactivity and biological activity. For example, electron-donating groups (e.g., methoxy) at aromatic positions enhance solubility, while alkyl chains (e.g., phenethyl) improve lipophilicity.

The subject compound’s classification is detailed below:

Structural Feature Role in Classification
Triazolo[4,3-a]quinazolin-5-one Core scaffold combining triazole’s hydrogen-bonding capacity with quinazoline’s aromaticity
N-(3,5-Dimethoxyphenyl) Aromatic substituent influencing π-π stacking and receptor binding
4-(2-Phenylethyl) Alkyl chain modulating membrane permeability and pharmacokinetics
2-Acetamide Hydrogen-bond donor/acceptor critical for enzyme inhibition

This classification aligns with pharmacophore models emphasizing substitutions at positions 2 and 4 for optimizing target engagement.

Research Objectives and Scope of Investigation

Current research on N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-triazolo[4,3-a]quinazolin-2-yl]acetamide focuses on:

  • Synthetic Optimization : Developing eco-compatible routes using catalysts like iodine or calcium carbonate to improve yields.
  • Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., methoxy vs. nitro groups) with bioactivity profiles.
  • Target Identification : Evaluating adenosine receptor subtype selectivity (A~2B~, A~3~) and STING pathway activation.
  • Derivatization Potential : Exploring modifications at the acetamide nitrogen and phenethyl chain to expand therapeutic applications.

These objectives aim to address historical limitations in triazoloquinazoline synthesis while unlocking new pharmacological avenues.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O5/c1-36-20-14-19(15-21(16-20)37-2)28-24(33)17-31-27(35)32-23-11-7-6-10-22(23)25(34)30(26(32)29-31)13-12-18-8-4-3-5-9-18/h3-11,14-16H,12-13,17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXFOOBWSSPUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline and various quinazoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline and triazole compounds exhibit promising anticancer properties. Studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, the triazole moiety has been linked to enhanced anticancer activity due to its ability to interact with various biological targets.

Anti-inflammatory Effects

Compounds with similar structural characteristics have demonstrated anti-inflammatory properties through inhibition of key enzymes such as lipoxygenase. Molecular docking studies suggest that N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide may act as a potential inhibitor of inflammatory pathways.

Case Studies

  • Anticancer Studies
    • A study published in a peer-reviewed journal explored the anticancer effects of related quinazoline derivatives. The results showed significant inhibition of cell proliferation in various cancer cell lines when treated with these compounds. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Research
    • Another investigation focused on the anti-inflammatory activities of similar compounds. The study utilized in vitro models to demonstrate reduced levels of pro-inflammatory cytokines upon treatment with the compound under investigation.

Comparative Data Table

Property N-(3,5-dimethoxyphenyl)-2-[...] Related Compounds
Synthesis Method Multi-step synthesisSimilar multi-step methods
Anticancer Activity Promising (in vitro studies)Established efficacy in multiple studies
Anti-inflammatory Activity Potential inhibitor of lipoxygenaseConfirmed activity in various models

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s triazolo[4,3-a]quinazolin core distinguishes it from other quinazoline derivatives:

  • Quinazolin-4(3H)-one derivatives (e.g., 3-(pyrazolylamino)-2-methylphenyl quinazolin-4-ones): Feature a ketone at position 4, which may increase hydrogen-bonding capacity compared to the triazoloquinazolin’s dioxo groups .

Substituent Effects

  • Electron-withdrawing vs. In contrast, dichlorophenyl () or nitro-substituted () analogs introduce electron-withdrawing effects, which may improve metabolic resistance but reduce solubility . The phenylethyl chain in the target compound adds lipophilicity, akin to the 4-ethoxyphenyl group in 477318-83-5 (), but with greater steric bulk .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Triazolo[4,3-a]quinazolin 3,5-dimethoxyphenyl, phenylethyl Under investigation -
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-3-yl 2,4-dichlorophenylmethyl Anticonvulsant
3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)quinazolin-4(3H)-one Quinazolin-4(3H)-one Pyrazolylamino, methylphenyl Anticonvulsant (preclinical)
477318-83-5 (2-{[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide) Quinazolin-4-one 4-ethoxyphenyl, sulfanyl Not reported

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that may influence its biological activity:

  • Molecular Formula : C28H25N3O6
  • Molecular Weight : 499.5 g/mol
  • IUPAC Name : this compound

This unique structure allows for interactions with various biological targets, including enzymes and receptors.

Anticancer Properties

Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-2-acetamide exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Inhibition of Tubulin Polymerization : A study demonstrated that related compounds inhibit tubulin polymerization effectively. For example:
    CompoundIC50 (µM)Colchicine Binding (%)
    N-(3,5-dimethoxyphenyl)-2-acetamide2.0 ± 0.0652 ± 4
    Compound A0.74 ± 0.0684 ± 5

This suggests that the mechanism of action may involve disrupting microtubule dynamics critical for cell division .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains and fungi. The structure-activity relationship indicates that modifications in the phenyl rings enhance antimicrobial potency.

The biological activity of N-(3,5-dimethoxyphenyl)-2-acetamide is likely mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It could act as a ligand for certain receptors that modulate cellular signaling pathways.
  • Induction of Apoptosis : Studies suggest that related compounds can induce apoptosis in cancer cells by activating intrinsic pathways.

Study on Antiproliferative Effects

In a notable study involving human pancreatic tumor (MIA PaCa-2) and epithelial carcinoma (A431) cells:

  • The compound exhibited low micromolar concentrations as an antiproliferative agent.
  • It was found to block the cell cycle at mitosis through inhibition of tubulin polymerization .

Structure-Activity Relationship Analysis

A comprehensive analysis of structural modifications revealed that:

  • The presence of methoxy substituents on the phenyl ring significantly enhances biological activity.
ModificationEffect on Activity
Addition of methoxy groupsIncreased potency against tumor cells
Alteration of phenylethyl groupVaried effects on receptor binding

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of this compound, and how do reaction conditions influence intermediate stability?

  • Methodological Answer : The synthesis typically involves multi-step pathways, such as coupling reactions between triazoloquinazoline precursors and substituted acetamide moieties. Key steps include nucleophilic substitution (e.g., amidation) and cyclization under controlled temperatures (60–100°C) in polar aprotic solvents like DMF or DMSO. For example, intermediates may require protection of reactive functional groups (e.g., methoxy or phenyl groups) to prevent side reactions. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regioselectivity and purity at each stage .

Q. How is structural characterization validated for this compound, particularly for stereochemical or conformational ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemical uncertainties, as demonstrated for analogous triazoloquinazoline-acetamide hybrids . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular formula confirmation and 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For dynamic conformational analysis, variable-temperature NMR or computational DFT studies are recommended .

Advanced Research Questions

Q. What experimental design strategies are optimal for maximizing synthetic yield while minimizing byproduct formation?

  • Methodological Answer : Design of Experiments (DoE) frameworks, such as factorial or response surface models, enable systematic optimization of variables (e.g., solvent polarity, catalyst loading, temperature). For example, Bayesian optimization algorithms have outperformed traditional trial-and-error approaches in similar heterocyclic systems by identifying non-intuitive condition combinations (e.g., 1:1.2 molar ratio of triazoloquinazoline to acetamide precursor in acetonitrile at 80°C) .

Q. How can researchers resolve contradictions in biological activity data across studies, such as conflicting IC50_{50} values in enzyme inhibition assays?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., buffer composition, enzyme source) or compound purity. To address this:

  • Validate purity via HPLC (>95%) and elemental analysis.
  • Replicate assays under standardized conditions (e.g., pH 7.4 Tris buffer, recombinant human enzymes).
  • Perform structure-activity relationship (SAR) studies to isolate the contributions of substituents (e.g., 3,5-dimethoxyphenyl vs. fluorophenyl groups) .

Q. What computational approaches are suitable for predicting the binding modes of this compound with target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics (MD) simulations (AMBER, GROMACS) can model interactions with enzymatic active sites. For instance, the triazoloquinazoline core may exhibit π-π stacking with aromatic residues (e.g., Tyr-342 in kinase targets), while the acetamide linker forms hydrogen bonds with catalytic lysines. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in in vitro assays?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) in buffers (pH 1–9) and temperatures (4–40°C) reveal degradation pathways. For example, the 1,2,4-triazole ring may hydrolyze under acidic conditions, detected via LC-MS. Stabilizers like cyclodextrins or lyophilization in inert atmospheres are recommended for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.